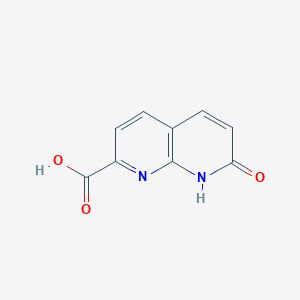

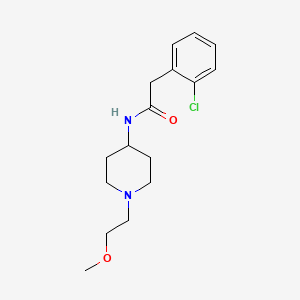

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A water-soluble Ir catalyst has been used to efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere .Aplicaciones Científicas De Investigación

Hydrogen Bonded Supramolecular Networks

Studies on noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives reveal the significant role these compounds play in binding with carboxylic acids. These interactions lead to the formation of supramolecular networks, which are crucial for understanding molecular assembly and designing functional materials (Jin et al., 2011).

Synthesis and Spectroscopic Properties

The synthesis and spectroscopic analysis of novel polyfunctionally substituted naphthyridines, including derivatives of 7-oxo-8H-1,8-naphthyridine-2-carboxylic acid, have shown potential pharmacological activities. This research provides insight into the structural features that influence the chemical and biological properties of naphthyridines (Perillo et al., 2009).

Ligand Design for Metal Complexes

The structural motif of this compound is utilized in ligand design, promoting lower energy electronic absorption in metal complexes. This feature is especially valuable for applications requiring light absorption or emission, such as in photocatalysis or photovoltaic devices (Zong et al., 2008).

Oxidative Synthesis of Carboxyarylacrylic Acids

Oxone-mediated oxidative cleavage of hydroxynaphthalenes, including derivatives related to this compound, offers a straightforward method for synthesizing o-carboxyarylacrylic acids. This approach is relevant for constructing complex organic molecules with potential applications in drug development and material science (Parida & Moorthy, 2015).

Anticancer Drug Intermediates

The compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, closely related to this compound, serves as an important intermediate in synthesizing biologically active anticancer drugs. This highlights the compound's significance in medicinal chemistry and pharmacology (Zhang et al., 2019).

Direcciones Futuras

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on the development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines .

Propiedades

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1-4H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEBWJLPLVAEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2819971.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819972.png)